4-Hydrazino-6-trifluoromethylquinoline hydrochloride
Overview
Description
4-Hydrazino-6-trifluoromethylquinoline hydrochloride is a chemical compound with the molecular formula C10H9ClF3N3. It is known for its unique structure, which includes a quinoline core substituted with hydrazino and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-6-trifluoromethylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-trifluoromethylquinoline.
Hydrazination: The 6-trifluoromethylquinoline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 4-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-6-trifluoromethylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-Hydrazino-6-trifluoromethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-6-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Trifluoromethylquinoline: Lacks the hydrazino group, affecting its reactivity and applications.
4-Amino-6-trifluoromethylquinoline: Similar structure but with an amino group instead of a hydrazino group.
Uniqueness
4-Hydrazino-6-trifluoromethylquinoline hydrochloride is unique due to the presence of both hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
[6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXAHLBYQCKSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589077 | |
Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170816-62-2 | |
Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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